3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

JAK2 enzymology stereochemistry-activity relationship kinase inhibitor screening

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile (CAS 1160597-27-2), commonly designated S-Ruxolitinib, is the S-enantiomer of the FDA‑approved JAK1/2 inhibitor ruxolitinib. It belongs to the pyrrolopyrimidine class of ATP‑competitive type‑I kinase inhibitors.

Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
CAS No. 1160597-27-2
Cat. No. B1671817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
CAS1160597-27-2
SynonymsRuxolitinib racemic;  INCB018424 racemic;  INCB 018424 racemic;  INCB-018424 racemic
Molecular FormulaC17H18N6
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)
InChIKeyHFNKQEVNSGCOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Ruxolitinib (CAS 1160597-27-2): JAK2 Stereoisomer for Controlled Kinase Studies


3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile (CAS 1160597-27-2), commonly designated S-Ruxolitinib, is the S-enantiomer of the FDA‑approved JAK1/2 inhibitor ruxolitinib. It belongs to the pyrrolopyrimidine class of ATP‑competitive type‑I kinase inhibitors. While the R‑enantiomer (ruxolitinib, INCB018424) is the pharmacologically active clinical agent, the S‑enantiomer exhibits markedly attenuated JAK2 affinity and provides a structurally validated tool for probing stereochemical discrimination in the JAK2 ATP‑binding pocket [1].

Why JAK2 Inhibitor Analogs Cannot Replace S-Ruxolitinib (CAS 1160597-27-2) in Enantiomer-Specific Research


Ruxolitinib enantiomers are not functionally interchangeable. The R‑ and S‑isomers adopt distinct binding poses in the JAK2 ATP‑binding cleft—the S‑enantiomer undergoes an ~180° rotation about its stereocenter relative to the R‑isomer [1]. This configurational inversion produces a ≥10‑fold difference in biochemical and cellular potency, and racemic co‑crystallization experiments reveal that JAK2 exclusively selects the R‑enantiomer from the racemic mixture [1]. Consequently, substituting S‑ruxolitinib with the R‑enantiomer, racemic mixture, or achiral analogs such as baricitinib invalidates experiments that require a stereochemically defined, low‑potency control or a probe for chiral discrimination in kinase binding.

S-Ruxolitinib (CAS 1160597-27-2) Quantitative Differentiation Evidence Guide


JAK2 Biochemical Inhibition: 12.5‑Fold Lower Potency of S‑Enantiomer Versus R‑Enantiomer

In a radiometric assay conducted by Reaction Biology Corp. and reported in Davis et al. (2021), the S‑enantiomer of ruxolitinib inhibited JAK2 with an IC50 of 5.0 ± 0.1 nM, compared to 0.40 ± 0.005 nM for the R‑enantiomer [1]. This represents a 12.5‑fold reduction in biochemical potency. The racemic mixture (rac‑ruxolitinib) yielded an intermediate IC50 of 0.92 ± 0.06 nM, confirming that potency scales with the fraction of the R‑isomer present [1].

JAK2 enzymology stereochemistry-activity relationship kinase inhibitor screening

Cellular Growth Inhibition: 10.4‑Fold Difference in JAK2‑Driven UKE‑1 Cell Viability

In UKE‑1 cells, a myeloproliferative neoplasm line driven by the V617F‑mutant JAK2 oncogene, the S‑enantiomer inhibited cell growth with an IC50 of 1.04 ± 0.09 μM, whereas the R‑enantiomer displayed an IC50 of 0.10 ± 0.02 μM [1]. The 10.4‑fold difference in cellular activity mirrors the biochemical potency gap, confirming that stereochemical configuration directly governs intracellular target engagement. The racemic mixture showed intermediate activity (0.38 ± 0.08 μM), while baricitinib (achiral analog) achieved 0.19 ± 0.03 μM and tofacitinib 0.91 ± 0.10 μM [1].

JAK2 V617F cellular assay myeloproliferative neoplasm model enantiomer cellular pharmacology

JAK2 Thermal Stabilization: 2.2 °C Lower ΔTm for S‑Enantiomer Reflects Weaker Target Engagement

Differential scanning fluorimetry (DSF) at 100 μM inhibitor revealed that S‑ruxolitinib increased the melting temperature (ΔTm) of JAK2 by 3.3 ± 0.04 °C, compared to 5.5 ± 0.06 °C for R‑ruxolitinib [1]. The 2.2 °C lower ΔTm for the S‑enantiomer indicates reduced thermodynamic stabilization of the JAK2 kinase domain and correlates directly with its attenuated enzymatic and cellular potency. The racemic mixture yielded an intermediate ΔTm of 4.8 ± 0.05 °C, while baricitinib achieved 5.2 ± 0.08 °C and tofacitinib 3.5 ± 0.08 °C [1].

differential scanning fluorimetry target engagement protein thermal shift

Co‑Crystal Structures Reveal ~180° Flipped Binding Pose of S‑Ruxolitinib in JAK2 ATP‑Site

X‑ray co‑crystal structures determined at 2.50 Å resolution (PDB 6VSN for S‑ruxolitinib; PDB 6VGL for R‑ruxolitinib) demonstrate that the S‑enantiomer binds the JAK2 ATP‑binding site with an ~180° rotation about the stereocenter relative to the R‑enantiomer [1][2]. Critically, co‑crystallization of the racemic mixture (PDB 6VNK) yields electron density for only the R‑isomer, proving that JAK2 actively discriminates against the S‑enantiomer [1][2]. This crystallographic evidence establishes S‑ruxolitinib as a uniquely validated tool for studying chiral recognition in protein kinases.

JAK2 crystallography enantiomer discrimination structure‑based drug design

Off‑Target Kinase Profiling: S‑Ruxolitinib Kd <100 nM for JAK2, LRRK2, and LTK

The HMS LINCS kinase profiling database reports Kd values for S‑ruxolitinib against a panel of human kinases, identifying three targets with Kd <100 nM: JAK2, LRRK2, and LTK [1]. An additional 11 kinases fall within the 100 nM ≤ Kd <1 μM range, including ALK, CAMK1D, CAMK2A, CLK4, DAPK3, GRK5, JAK3, PRKACA, RET, ROCK1, and TNK2 [1]. This profiling establishes the S‑enantiomer's unique off‑target signature, which may differ from the R‑enantiomer due to the inverted binding orientation.

kinase selectivity profiling off‑target pharmacology chemical biology probe

S-Ruxolitinib (CAS 1160597-27-2): Validated Research and Industrial Application Scenarios


Stereochemical Negative Control for JAK2 Target Engagement Assays

The 12.5‑fold lower biochemical potency of S‑ruxolitinib (IC50 = 5.0 nM) versus R‑ruxolitinib (IC50 = 0.40 nM) [1] makes the S‑enantiomer an ideal negative control in JAK2 enzymatic and cellular assays. Researchers can pair S‑ruxolitinib with R‑ruxolitinib to establish a stereochemistry‑dependent activity window, ensuring that observed pharmacological effects are driven by specific JAK2 inhibition rather than off‑target activity. Use at matched concentrations (e.g., 10–100 nM) yields differential target engagement verified by the 2.2 °C difference in thermal shift [1].

Chiral Probe for Structure‑Based Kinase Drug Design

Co‑crystal structures (PDB 6VSN vs. PDB 6VGL) demonstrate that S‑ruxolitinib adopts a ~180° flipped binding pose in the JAK2 ATP‑pocket [1][2]. This makes the S‑enantiomer a powerful chiral probe for structure‑based drug design programs aiming to exploit or avoid enantiomer‑specific interactions. Soaking experiments with the racemic mixture (PDB 6VNK) provide a direct crystallographic readout of enantiomer discrimination by the kinase [1].

Analytical Reference Standard for Chiral Purity Method Development

As the well‑characterized S‑enantiomer of a commercial chiral drug, S‑ruxolitinib (CAS 1160597-27-2) serves as a certified reference standard for developing and validating chiral HPLC or SFC methods to quantify enantiomeric purity in ruxolitinib active pharmaceutical ingredient (API) batches. The ~180° rotational difference in binding pose provides a strong physicochemical basis for chromatographic separation, and the 10‑fold cellular potency difference ensures biological relevance of chiral impurity limits [1].

Kinase Profiling to Dissect Off‑Target Contributions of LRRK2 and LTK

HMS LINCS profiling reveals that S‑ruxolitinib retains sub‑100 nM Kd for LRRK2 and LTK in addition to JAK2 [3]. In experimental systems where LRRK2 (Parkinson's disease target) or LTK (anaplastic lymphoma kinase family) biology is under investigation, the S‑enantiomer can serve as a dual‑affinity chemical probe whose attenuated JAK2 potency (IC50 = 5.0 nM vs. 0.40 nM for R‑enantiomer [1]) reduces confounding JAK‑STAT pathway interference compared to the R‑enantiomer.

Quote Request

Request a Quote for 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.